BMS-986202 - 1771691-34-9

BMS-986202

Catalog Number: EVT-8276887
CAS Number: 1771691-34-9
Molecular Formula: C22H21FN6O3
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of BMS-986202 involves several key steps that leverage structural modifications of existing compounds. The initial development was based on the pyridazine carboxamide framework, which was modified to enhance selectivity and potency against TYK2. The synthesis process typically employs methods such as:

  1. Formation of Key Intermediates: Utilizing reactions that form the core pyridazine structure.
  2. Functional Group Modifications: Introducing specific substituents to optimize binding affinity to the TYK2 JH2 domain.
  3. Purification Techniques: Employing chromatographic methods to isolate the desired compound from by-products.

The process is designed to ensure high yields and purity, which are critical for subsequent biological testing .

Molecular Structure Analysis

BMS-986202 has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with TYK2. The molecular formula is C₁₄H₁₈N₄O, and it features:

  • Pyridazine Core: This bicyclic structure is essential for its inhibitory function.
  • Carboxamide Group: This functional group plays a significant role in binding to the TYK2 active site.

The three-dimensional conformation allows for optimal interactions with the target enzyme, enhancing its selectivity .

Chemical Reactions Analysis

BMS-986202 undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:

  1. Nucleophilic Substitution: Involving the introduction of functional groups onto the pyridazine core.
  2. Hydrolysis: The carboxamide group can undergo hydrolysis under certain conditions, affecting stability and bioavailability.
  3. Oxidation/Reduction Reactions: These may occur during metabolic pathways, influencing the pharmacokinetics of the drug.

Understanding these reactions is crucial for optimizing the compound's design and predicting its behavior in biological systems .

Mechanism of Action

BMS-986202 exerts its pharmacological effects through a well-defined mechanism of action:

  1. Binding to TYK2: The compound selectively binds to the JH2 regulatory domain of TYK2, preventing its activation.
  2. Inhibition of Cytokine Signaling: By inhibiting TYK2, BMS-986202 disrupts downstream signaling pathways initiated by various cytokines such as interleukin-23 and interferon-alpha.
  3. Reduction of Inflammatory Responses: This inhibition leads to decreased production of pro-inflammatory cytokines, effectively modulating immune responses associated with autoimmune diseases.

Data from preclinical studies indicate that this mechanism significantly reduces inflammatory markers in models of psoriasis .

Physical and Chemical Properties Analysis

BMS-986202 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 262.32 g/mol.
  • Solubility: It exhibits moderate solubility in water, which is essential for oral bioavailability.
  • Stability: The compound maintains stability under physiological conditions but may be sensitive to extreme pH levels.

These properties are critical for assessing the compound's suitability for therapeutic applications and determining optimal dosing regimens .

Applications

The primary application of BMS-986202 lies in its potential use as a therapeutic agent for treating autoimmune diseases. Current research focuses on:

  1. Psoriasis Treatment: Clinical trials are investigating its efficacy in reducing symptoms associated with psoriasis.
  2. Other Autoimmune Conditions: Given its mechanism of action, BMS-986202 may also be beneficial in treating diseases like rheumatoid arthritis and inflammatory bowel disease.

The ongoing studies aim to establish a comprehensive profile regarding its safety, efficacy, and long-term outcomes in patients .

Introduction to Tyk2 Inhibition in Immune-Mediated Diseases

Role of Tyk2-JAK/STAT Signaling in IL-23/IL-12-Driven Pathogenesis

TYK2 serves as the fundamental signaling conduit for IL-12 and IL-23, cytokines central to the pathogenesis of multiple immune-mediated diseases. Upon cytokine binding, TYK2 pairs with JAK2 to initiate phosphorylation cascades:

  • IL-12 Signaling: IL-12 binding to its receptor (IL-12Rβ1/IL-12Rβ2) activates TYK2/JAK2, leading to STAT4 phosphorylation and nuclear translocation. This drives T helper 1 (Th1) cell differentiation and interferon-gamma (IFN-γ) production, establishing a pro-inflammatory feedback loop [2] [9].
  • IL-23 Signaling: IL-23 engagement with IL-23R/IL-12Rβ1 triggers TYK2/JAK2-mediated STAT3 phosphorylation. Activated STAT3 induces retinoic acid receptor-related orphan receptor gamma t (RORγt) expression, amplifying Th17 cell expansion and subsequent IL-17A/F, IL-22, and TNF-α secretion [2] [3].

The pathological significance of these pathways is evidenced in psoriasis, where lesional skin demonstrates elevated IL-23 and IL-12 production by dendritic cells, perpetuating Th17/Th1 activation and keratinocyte hyperproliferation [9]. Similarly, in type 1 diabetes (T1D), IL-12/IL-23 signaling promotes autoreactive T-cell infiltration into pancreatic islets [4] [6]. Genetic studies confirm that TYK2 missense mutations confer protection against autoimmune diseases, including T1D and psoriasis, by blunting these signaling cascades without complete immunodeficiency [1] [6].

Table 1: Cytokine Signaling Pathways Mediated by TYK2

CytokineReceptor ComplexJAK PairingSTAT EffectorCellular Outcome
IL-12IL-12Rβ1/IL-12Rβ2TYK2/JAK2STAT4Th1 differentiation, IFN-γ production
IL-23IL-23R/IL-12Rβ1TYK2/JAK2STAT3Th17 expansion, IL-17/IL-22 secretion
IFN-α/βIFNAR1/IFNAR2TYK2/JAK1STAT1/STAT2MHC-I upregulation, antiviral response
IL-10IL-10R1/IL-10R2TYK2/JAK1STAT3Anti-inflammatory signaling

Rationale for Allosteric Targeting of Tyk2 JH2 Pseudokinase Domain

Conventional kinase inhibitors target the conserved ATP-binding site (JH1 domain), inherently limiting selectivity due to structural similarity across kinases. TYK2’s pseudokinase domain (JH2), however, exhibits only 30% sequence homology with other JAK family JH2 domains, providing a unique structural foothold for selective inhibition [3] [8]. The JH2 domain regulates JH1 kinase activity through autoinhibitory interactions—a mechanism exploited by allosteric inhibitors:

  • Mechanism of Allostery: BMS-986202 binds to the JH2 domain, stabilizing its autoinhibitory conformation. This prevents JH1 domain activation without competing with ATP, thereby avoiding off-target effects on JAK1-3 [3] [6].
  • Structural Basis: Crystallographic studies reveal that BMS-986202 inserts into a hydrophobic pocket near the JH2 "switch loop," inducing conformational changes that sterically hinder JH1 catalytic activity [8]. This contrasts with orthosteric inhibitors (e.g., PF-06700841), which occupy the ATP-binding site and exhibit broader JAK inhibition [9].

The therapeutic advantage of this approach was demonstrated in preclinical models, where JH2-targeted inhibitors suppressed IL-12/IL-23 signaling while sparing JAK2-dependent erythropoietin signaling—addressing a key limitation of first-generation JAK inhibitors [3] [8].

Table 2: Allosteric vs. Orthosteric TYK2 Inhibition Strategies

FeatureAllosteric (JH2 Domain)Orthosteric (JH1 Domain)
Target SitePseudokinase domain (JH2)Catalytic domain (JH1)
ATP CompetitionNoYes
SelectivityHigh (100-fold over JAK2)Moderate (inhibits JAK2)
Proof-of-ConceptDeucravacitinib (BMS-986165)Brepocitinib (PF-06700841)
JAK2 SafetyPreserves erythropoiesisRisk of anemia

BMS-986202 as a Paradigm for Selective Kinase Inhibition Strategies

BMS-986202 exemplifies the translational potential of allosteric TYK2 inhibition. As a structural analog of deucravacitinib (BMS-986165), it shares the same JH2-binding pharmacophore but exhibits optimized pharmacokinetic properties for preclinical investigation [1] [4]. Key findings underscore its mechanistic value:

  • Human β-Cell Protection: In vitro studies using human cadaveric islets and EndoC-βH1 β-cells demonstrated that BMS-986202 (0.3 μM) abrogated IFNα-induced HLA class I upregulation and endoplasmic reticulum (ER) stress markers (DDIT3/CHOP, ATF3). This conferred resistance to cytotoxic CD8+ T-cell recognition and degranulation [1] [4] [6].
  • Transcriptional Reprogramming: RNA sequencing of pancreatic islets from non-obese diabetic (NOD) mice treated with BMS-986202 revealed suppression of inflammatory pathways (e.g., Cxcl10, Irf7), while preserving insulin secretion genes (Pdx1, Ins1) [4] [6].
  • In Vivo Efficacy: In RIP-LCMV-GP and NOD mouse models of T1D, BMS-986202 delayed diabetes onset by 8–12 weeks. Mechanistically, it reduced insulitis, β-cell apoptosis, and pathogenic T-cell infiltration into pancreatic lymph nodes. Notably, it altered immune cell populations, diminishing Th1/Th17 frequencies while expanding regulatory T cells [1] [6].

Table 3: Preclinical Efficacy of BMS-986202 in Type 1 Diabetes Models

Model SystemInterventionKey FindingsMechanistic Insight
Human islets + IFNα0.3 μM BMS-986202↓ HLA class I; ↓ ER stress; ↓ T cell degranulationBlocks β cell immunogenicity
EndoC-βH1 β-cells0.1–1.0 μM BMS-986202↓ CXCL10, MX1; no β-cell toxicitySpares insulin secretion
NOD mice (in vivo)10 mg/kg/day oralDelayed diabetes onset; ↓ insulitis; ↓ β-cell deathAlters T-cell differentiation
RIP-LCMV-GP mice10 mg/kg/day oralReduced CD8+ T-cell infiltration; ↓ IFN-γ in isletsTargets adaptive immunity

BMS-986202’s therapeutic profile stems from dual compartment effects: direct β-cell protection via suppression of IFNα signaling, and immunomodulation through inhibition of IL-12/IL-23-dependent T-cell polarization [1] [4] [6]. This positions TYK2 inhibitors as disease-modifying agents capable of interrupting the crosstalk between innate and adaptive immunity in autoimmune settings.

Properties

CAS Number

1771691-34-9

Product Name

BMS-986202

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[3-(5-fluoropyrimidin-2-yl)-2-methoxyanilino]-N-(trideuteriomethyl)pyridine-3-carboxamide

Molecular Formula

C22H21FN6O3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C22H21FN6O3/c1-24-22(31)15-11-25-18(29-21(30)12-6-7-12)8-17(15)28-16-5-3-4-14(19(16)32-2)20-26-9-13(23)10-27-20/h3-5,8-12H,6-7H2,1-2H3,(H,24,31)(H2,25,28,29,30)/i1D3

InChI Key

BBRMAVGRWHNAIG-FIBGUPNXSA-N

SMILES

CNC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NC=C(C=N3)F)NC(=O)C4CC4

Canonical SMILES

CNC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NC=C(C=N3)F)NC(=O)C4CC4

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NC=C(C=N3)F)NC(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.